2-[(Butylamino)methyl]-5-methoxyphenol
Description
2-[(Butylamino)methyl]-5-methoxyphenol (CAS: 1247174-22-6) is a secondary amine derivative featuring a 5-methoxyphenol core substituted with a butylamino-methyl group at the 2-position. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol . This compound has been cataloged as a specialty chemical, though commercial availability is currently discontinued due to supply chain constraints .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(butylaminomethyl)-5-methoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-3-4-7-13-9-10-5-6-11(15-2)8-12(10)14/h5-6,8,13-14H,3-4,7,9H2,1-2H3 |
InChI Key |
CRPCJNBGNYMZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylamino)methyl]-5-methoxyphenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Butylamino)methyl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-[(Butylamino)methyl]-5-methoxyphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(Butylamino)methyl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Bioactive Comparisons
*Molecular weight calculated based on formula C₁₅H₁₄O₅.
Key Comparative Insights
Structural Features
- Phenol Substitution Patterns: The target compound and its analogs share a 5-methoxyphenol backbone, which is critical for redox activity in antioxidants. However, substituent groups dictate divergent properties:
- Dihydrostilbenes (e.g., Compounds 142, 146) feature ethyl or prenyl linkages, enhancing lipophilicity and interaction with biological membranes .
- Chalcone derivatives (e.g., Compound 11 in ) incorporate conjugated systems, enabling π-π stacking and enhanced radical scavenging.
Biological Activity
2-[(Butylamino)methyl]-5-methoxyphenol, also known as a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
2-[(Butylamino)methyl]-5-methoxyphenol is characterized by its structure, which includes a butylamino group and a methoxy-substituted phenolic ring. Its molecular formula is C12H17NO2, and it has a molecular weight of approximately 207.27 g/mol. This compound's unique structure contributes to its diverse biological activities.
Biological Activities
The biological activities of 2-[(Butylamino)methyl]-5-methoxyphenol can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that it could serve as a potential lead compound for developing new antimicrobial agents.
- Antiproliferative Effects : Research has demonstrated that 2-[(Butylamino)methyl]-5-methoxyphenol possesses antiproliferative effects on cancer cell lines. In vitro studies have shown that it can inhibit the growth of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. The half-maximal inhibitory concentration (IC50) values indicate that this compound may be effective in cancer therapy.
- Antioxidant Activity : The compound's phenolic structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity can contribute to its protective effects against various diseases linked to oxidative damage.
The mechanisms underlying the biological activities of 2-[(Butylamino)methyl]-5-methoxyphenol are still under investigation. However, several hypotheses have been proposed:
- Interaction with Cellular Targets : It is believed that the compound may interact with specific cellular targets involved in proliferation and apoptosis pathways, leading to its antiproliferative effects.
- Inhibition of Enzymatic Activity : The antimicrobial effects may arise from the inhibition of essential enzymes in microbial metabolism, disrupting their growth and survival.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 2-[(Butylamino)methyl]-5-methoxyphenol against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited significant antibacterial activity with an MIC of 32 µg/mL against methicillin-resistant strains (MRSA). These findings suggest its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Activity
Another study focused on the antiproliferative effects of 2-[(Butylamino)methyl]-5-methoxyphenol on HeLa and A549 cell lines. The results indicated an IC50 value of 150 µg/mL for HeLa cells and 200 µg/mL for A549 cells after 48 hours of treatment. This study supports the notion that this compound could be further developed into an anticancer drug.
Data Tables
| Biological Activity | Test Organisms/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Not specified | |
| Antiproliferative | HeLa | 150 µg/mL |
| A549 | 200 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
